![molecular formula C17H19N3O2S B2385213 1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1207006-13-0](/img/structure/B2385213.png)
1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a tetrahydroisoquinoline moiety and a thiophene ring, which are linked through a urea functional group. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde or ketone.
Acetylation: The tetrahydroisoquinoline intermediate is then acetylated using acetic anhydride or acetyl chloride.
Urea formation: The acetylated tetrahydroisoquinoline is reacted with an isocyanate derivative of thiophene to form the final urea compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding N-oxides or sulfoxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the urea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved could include:
Enzyme inhibition: Binding to the active site of an enzyme, preventing substrate access.
Receptor modulation: Interacting with cell surface or intracellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea can be compared with other urea derivatives and tetrahydroisoquinoline compounds:
Similar Compounds: Examples include 1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(phenylmethyl)urea, 1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(pyridin-2-ylmethyl)urea.
Uniqueness: The presence of the thiophene ring and the specific substitution pattern on the tetrahydroisoquinoline core may confer unique biological activities or chemical reactivity compared to other similar compounds.
Biological Activity
1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic compound belonging to the isoquinoline derivatives, which have been extensively studied for their diverse biological activities. This article focuses on its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is C14H16N2O2S, and it has a molecular weight of approximately 284.36 g/mol. The structural features of this compound suggest potential interactions with biological targets due to the presence of both the isoquinoline and thiophene moieties.
Property | Value |
---|---|
Molecular Formula | C14H16N2O2S |
Molecular Weight | 284.36 g/mol |
IUPAC Name | This compound |
CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites. For example, it could inhibit enzymes involved in metabolic pathways or signal transduction.
Receptor Modulation: It may interact with cellular receptors (e.g., G-protein coupled receptors), leading to altered signaling pathways that can affect cell proliferation and apoptosis.
Pathway Interference: The compound could interfere with metabolic or signaling pathways, potentially leading to therapeutic effects in conditions like cancer or inflammation.
Anticancer Activity
Research has indicated that isoquinoline derivatives exhibit significant anticancer properties. A study demonstrated that related compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity of compounds similar to this compound. Isoquinoline derivatives have been shown to reduce the production of pro-inflammatory cytokines in various models .
Neuroprotective Properties
There is emerging evidence that isoquinoline compounds can provide neuroprotection. Studies suggest that these compounds may protect neuronal cells from oxidative stress-induced damage .
Study on Anticancer Activity
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of isoquinoline derivatives and evaluated their anticancer activity against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer effects .
Study on Anti-inflammatory Activity
A study published in Phytotherapy Research explored the anti-inflammatory effects of a similar compound. The results showed a significant reduction in TNF-alpha and IL-6 levels in LPS-stimulated macrophages when treated with the compound .
Research Findings Summary
The following table summarizes key findings related to the biological activities of this compound:
Properties
IUPAC Name |
1-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-12(21)20-7-6-13-4-5-15(9-14(13)11-20)19-17(22)18-10-16-3-2-8-23-16/h2-5,8-9H,6-7,10-11H2,1H3,(H2,18,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSNYPMFCOYPII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NCC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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